molecular formula C19H22N4O3 B3495909 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide

3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide

Cat. No.: B3495909
M. Wt: 354.4 g/mol
InChI Key: LLTSVBSOIUAWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a piperazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 3-methyl-4-nitrobenzoic acid with 2-(4-methylpiperazin-1-yl)aniline under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as a solvent.

    Substitution: Nucleophiles such as alkyl halides, solvents like dimethylformamide (DMF), and bases like sodium hydride (NaH).

Major Products

    Reduction: The major product is 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby affecting various cellular pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . The inhibition of these kinases can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. Its combination of a nitro group, piperazine ring, and benzamide moiety provides it with unique chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-14-13-15(7-8-17(14)23(25)26)19(24)20-16-5-3-4-6-18(16)22-11-9-21(2)10-12-22/h3-8,13H,9-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTSVBSOIUAWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.